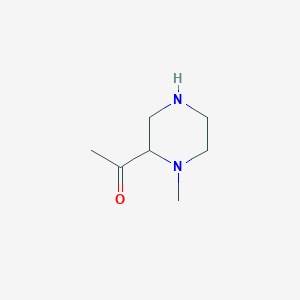

1-(1-Methylpiperazin-2-YL)ethan-1-one

Description

Conceptual Framework of Substituted Piperazine (B1678402) Systems in Contemporary Chemistry

Substituted piperazines are integral to modern chemistry, particularly in the development of pharmaceuticals. The piperazine nucleus is a common feature in drugs spanning a wide range of therapeutic areas, including antipsychotics, antidepressants, antihistamines, and anticancer agents. iitm.ac.intandfonline.com The prevalence of this scaffold can be attributed to several key factors. The two nitrogen atoms provide sites for hydrogen bonding, which can be crucial for molecular recognition and binding to biological targets. Furthermore, the piperazine ring can exist in a stable chair conformation, providing a defined three-dimensional geometry that can be exploited to orient substituents in specific spatial arrangements.

The substitution pattern on the piperazine ring plays a critical role in modulating the pharmacological and pharmacokinetic properties of the molecule. wisdomlib.org Substitutions can occur at either the nitrogen atoms (N1 and N4) or the carbon atoms (C2, C3, C5, C6) of the ring. While N-substitution is more common and synthetically more accessible, C-substitution offers a pathway to novel chemical space and potentially more refined biological activity. mdpi.com

Table 1: Examples of Drug Classes Containing the Piperazine Moiety

| Drug Class | Example(s) |

| Antipsychotics | Olanzapine, Aripiprazole |

| Antidepressants | Trazodone, Vortioxetine |

| Antihistamines | Cetirizine, Cyclizine |

| Anticancer Agents | Imatinib, Dasatinib |

| Antiviral Agents | Indinavir |

Elucidating the Structural Significance of the Ethanone (B97240) Moiety at the Piperazine-2-position

The introduction of an ethanone (acetyl) group at the C2 position of the 1-methylpiperazine (B117243) ring, to form 1-(1-Methylpiperazin-2-YL)ethan-1-one, imparts specific structural and electronic features that can significantly influence its chemical reactivity and potential biological activity.

The ethanone moiety introduces a carbonyl group, which is a versatile functional handle for further chemical modifications. The carbonyl carbon is electrophilic and can participate in a variety of nucleophilic addition and condensation reactions, allowing for the elaboration of the molecule into more complex structures. The presence of the ketone also introduces a potential hydrogen bond acceptor, which could influence intermolecular interactions.

From a stereochemical perspective, the C2 position becomes a chiral center upon substitution. This means that this compound can exist as a pair of enantiomers. The specific stereochemistry can be critical for biological activity, as enantiomers often exhibit different pharmacological profiles.

The synthesis of C2-substituted piperazines, particularly those with acyl groups, can be challenging. However, recent advances in C-H functionalization and directed metallation strategies have opened up new avenues for their preparation. mdpi.comresearchgate.net For instance, the direct α-lithiation of N-Boc protected piperazines has been reported as a suitable method for introducing C2-acyl substituents. mdpi.com

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1369351-16-5 bldpharm.com |

| Molecular Formula | C7H14N2O |

| Molecular Weight | 142.20 g/mol |

| Topological Polar Surface Area | 23.55 Ų |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

Note: Some properties are calculated based on the chemical structure.

Current Research Landscape and Future Directions for Piperazine-Derived Ketones

While specific research on this compound is limited in publicly available literature, the broader field of piperazine-derived ketones is an active area of investigation. The introduction of a ketone functionality onto the piperazine scaffold is a strategy employed in the design of various bioactive molecules. For example, piperazine-containing ketones have been explored for their potential as anticancer agents and as inhibitors of various enzymes. nih.govnih.gov

The future directions for research on piperazine-derived ketones, including this compound, are promising and multifaceted:

Development of Novel Synthetic Methodologies: The design of efficient and stereoselective methods for the synthesis of C2-acylated piperazines remains a key objective. This would facilitate the exploration of a wider range of structurally diverse analogues.

Exploration of Biological Activities: Systematic screening of this compound and related compounds against a variety of biological targets could uncover novel therapeutic applications. Given the diverse activities of piperazine derivatives, these ketones could be promising candidates for indications such as neurological disorders, infectious diseases, and oncology. tandfonline.comwisdomlib.org

Application as a Synthetic Building Block: The versatile reactivity of the ethanone moiety makes this compound a valuable intermediate for the synthesis of more complex heterocyclic systems and libraries of compounds for high-throughput screening.

Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

1-(1-methylpiperazin-2-yl)ethanone |

InChI |

InChI=1S/C7H14N2O/c1-6(10)7-5-8-3-4-9(7)2/h7-8H,3-5H2,1-2H3 |

InChI Key |

SXDBFKYUONCAAP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CNCCN1C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 1 Methylpiperazin 2 Yl Ethan 1 One

Reactivity Profile of the Ethanone (B97240) Carbonyl Group in 1-(1-Methylpiperazin-2-YL)ethan-1-one

The ethanone carbonyl group attached to the C2 position of the piperazine (B1678402) ring is a key site for various chemical transformations. Its reactivity is influenced by the adjacent chiral center and the nitrogen atom of the piperazine ring.

Nucleophilic Additions and Condensation Reactions of the C2-Keto Functionality

The carbonyl carbon of the ethanone moiety is electrophilic and susceptible to attack by a wide range of nucleophiles. These reactions typically proceed through a tetrahedral intermediate.

Nucleophilic Addition:

Nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) and hydride reducing agents (e.g., sodium borohydride (B1222165), lithium aluminum hydride) are expected to add to the carbonyl group. For instance, reaction with a Grignard reagent (R-MgX) would lead to the formation of a tertiary alcohol after acidic workup. The stereochemical outcome of such additions would likely be influenced by the existing stereocenter at C2, potentially leading to diastereomeric products.

Condensation Reactions:

The carbonyl group can undergo condensation reactions with primary amines and their derivatives to form imines (Schiff bases). For example, reaction with hydroxylamine (B1172632) would yield an oxime, while reaction with hydrazine (B178648) would form a hydrazone. These reactions are typically acid-catalyzed and involve the elimination of a water molecule.

Table 3.1: Predicted Nucleophilic Addition and Condensation Reactions

| Reactant/Reagent | Predicted Product | Reaction Type |

|---|---|---|

| Grignard Reagent (e.g., CH₃MgBr) | 2-(1-Methylpiperazin-2-yl)propan-2-ol | Nucleophilic Addition |

| Sodium Borohydride (NaBH₄) | 1-(1-Methylpiperazin-2-yl)ethan-1-ol | Reduction |

| Hydroxylamine (NH₂OH) | This compound oxime | Condensation |

Alpha-Functionalization Reactions of the Ethanone Moiety (e.g., alpha-halogenation and subsequent transformations)

The carbon atom alpha to the carbonyl group (the methyl group of the ethanone moiety) is activated and can be functionalized through various reactions, most notably halogenation.

Alpha-Halogenation:

Under acidic conditions, the ketone can undergo enolization, and the resulting enol can react with halogens (Cl₂, Br₂, I₂) to introduce a halogen atom at the alpha-position. The reaction rate is typically independent of the halogen concentration, as the rate-determining step is the formation of the enol. Base-promoted alpha-halogenation is also possible, proceeding through an enolate intermediate. Given the presence of two basic nitrogen atoms in the piperazine ring, careful control of reaction conditions would be necessary to achieve selective alpha-halogenation.

The resulting α-halo ketone is a versatile intermediate for further synthetic transformations. For instance, it can undergo nucleophilic substitution reactions or elimination to form an α,β-unsaturated ketone.

Nitrogen-Centered Reactivity within the Piperazine Ring of this compound

The piperazine ring contains two nitrogen atoms, N1 and N4. While N1 is a tertiary amine, substituted with a methyl group, the N4 nitrogen is a secondary amine and represents a primary site for further functionalization.

Alkylation and Acylation Reactions at the Unsubstituted Piperazine Nitrogen (N4)

The secondary amine at the N4 position is nucleophilic and can readily undergo alkylation and acylation reactions.

N-Alkylation:

Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base would lead to the corresponding N-alkylated derivative. The choice of base and solvent would be crucial to control the extent of alkylation and avoid potential side reactions.

N-Acylation:

Acylation of the N4 nitrogen can be achieved using acylating agents such as acyl chlorides or acid anhydrides. This reaction would form an amide linkage and introduce an acyl group onto the piperazine ring.

Table 3.2: Predicted N4-Functionalization Reactions

| Reactant/Reagent | Predicted Product | Reaction Type |

|---|---|---|

| Methyl Iodide (CH₃I) | 1-(1,4-Dimethylpiperazin-2-yl)ethan-1-one | N-Alkylation |

| Benzyl Bromide (BnBr) | 1-(4-Benzyl-1-methylpiperazin-2-yl)ethan-1-one | N-Alkylation |

| Acetyl Chloride (CH₃COCl) | 1-(4-Acetyl-1-methylpiperazin-2-yl)ethan-1-one | N-Acylation |

Exploration of Potential Ring-Opening and Rearrangement Pathways

While specific studies on this compound are lacking, related heterocyclic systems are known to undergo ring-opening and rearrangement reactions under certain conditions. For instance, treatment with strong reducing agents or under specific catalytic conditions could potentially lead to cleavage of the piperazine ring. Rearrangements, such as those involving the migration of the acetyl group or ring expansion/contraction, might be feasible under thermal or photochemical conditions, or in the presence of specific catalysts, although such transformations have not been reported for this specific molecule.

Mechanistic Elucidation of Key Transformations Involving this compound

Detailed mechanistic studies for reactions involving this compound are not available. However, the mechanisms of the predicted reactions can be inferred from well-established organic chemistry principles.

Nucleophilic Addition to the Carbonyl: The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation yields the alcohol product.

Acid-Catalyzed Alpha-Halogenation: This proceeds through the formation of an enol intermediate in a rate-determining step. The electron-rich double bond of the enol then attacks a halogen molecule, followed by deprotonation of the carbonyl oxygen to regenerate the ketone functionality.

N4-Alkylation/Acylation: These are standard nucleophilic substitution reactions where the lone pair of electrons on the N4 nitrogen attacks the electrophilic carbon of the alkyl halide or acylating agent.

Further experimental and computational studies are required to fully elucidate the reactivity and reaction mechanisms of this specific compound.

Reaction Pathway Analysis for Interconversion of Piperazine-Ethanone Isomers

Isomerism in this compound can manifest in several forms, including conformational isomers and, if the chiral center at C2 is considered, enantiomers. The interconversion between these isomers is a key aspect of its chemical dynamics.

The piperazine ring typically adopts a chair conformation to minimize steric strain. For a 2-substituted piperazine, the substituent can occupy either an axial or an equatorial position. Computational and spectroscopic studies on related 1-acyl-2-substituted piperazines have shown a preference for the axial conformation in many cases. nih.gov This preference can be influenced by various factors, including intramolecular hydrogen bonding possibilities and steric interactions. The interconversion between the axial and equatorial conformers occurs via ring flipping, a process with a specific energy barrier.

Furthermore, the rotation around the C-N amide bond of the acetyl group is restricted due to its partial double bond character. This leads to the existence of rotational isomers (rotamers). The interconversion between these rotamers requires overcoming a rotational energy barrier. Temperature-dependent NMR spectroscopy is a common technique used to study both the ring inversion and the amide bond rotation in N-acylated piperazines, allowing for the determination of the activation energy barriers for these processes.

The presence of the acetyl group at the C2 position also introduces a chiral center, leading to the possibility of (R)- and (S)-enantiomers. Interconversion between these enantiomers would require a reaction that proceeds through a planar intermediate or transition state at the C2 carbon, such as an enolate or a radical intermediate. Such a process would typically require specific reagents or catalysts to facilitate the breaking and reforming of the C-H bond at the stereocenter.

Table 1: Plausible Isomeric Interconversions for this compound

| Type of Isomerism | Interconversion Pathway | Influencing Factors |

| Conformational (Chair) | Ring Flipping | Steric hindrance, solvent effects, temperature |

| Rotational (Amide Bond) | Rotation around C-N bond | Electronic effects of substituents, temperature |

| Enantiomeric (R/S) | Racemization via planar intermediate | Presence of acid/base catalysts, radical initiators |

Role of Catalysis in Directing Reaction Selectivity and Efficiency

Catalysis plays a crucial role in the synthesis and functionalization of piperazine derivatives, including reactions that could lead to or modify this compound. Catalytic methods are often employed to achieve high selectivity and efficiency in C-H functionalization, which is a direct way to introduce substituents onto the piperazine ring. mdpi.comencyclopedia.pub

Recent advancements have focused on transition-metal catalysis and photoredox catalysis for the C-H functionalization of piperazines. mdpi.com For instance, palladium-catalyzed reactions are widely used for the synthesis of substituted piperazines. nih.gov In the context of forming a C2-acetylated piperazine, a catalyst could direct the acylation to the C2 position with high regioselectivity.

Photoredox catalysis, often utilizing iridium or ruthenium complexes, has emerged as a powerful tool for generating radical intermediates under mild conditions. encyclopedia.pub This methodology could be applied to the C-H acylation of N-methylpiperazine. The catalyst, upon excitation by light, can initiate a single-electron transfer process to generate an α-amino radical on the piperazine ring, which can then react with an acetylating agent. The choice of catalyst and reaction conditions is critical in controlling the selectivity of the reaction, favoring functionalization at the C2 position over other positions.

Moreover, in reactions involving the interconversion of enantiomers, chiral catalysts can be employed to achieve asymmetric synthesis or kinetic resolution, leading to an enrichment of one enantiomer over the other.

Table 2: Potential Catalytic Approaches Relevant to this compound

| Catalytic System | Relevant Reaction Type | Role of Catalyst | Potential Outcome |

| Palladium Complexes | C-H Acylation / Cross-Coupling | Activation of C-H bond, facilitating nucleophilic attack | Regioselective synthesis of the target compound |

| Iridium/Ruthenium Photoredox Catalysts | Radical C-H Acylation | Generation of α-amino radical intermediate | Functionalization under mild conditions |

| Chiral Lewis Acids/Bases | Asymmetric Acylation | Enantioselective addition of the acetyl group | Synthesis of enantiomerically enriched product |

Investigation of Transition State Structures and Reaction Intermediates

Understanding the transition state structures and reaction intermediates is fundamental to elucidating the reaction mechanisms involving this compound. While direct experimental observation of these transient species is challenging, computational chemistry, particularly density functional theory (DFT), provides powerful tools for their investigation. nih.gov

In a potential photoredox-catalyzed C-H acylation reaction to form the title compound, a key intermediate would be the α-amino radical at the C2 position of the N-methylpiperazine ring. mdpi.comencyclopedia.pub This radical intermediate is planar at the radical center, and its stability would be influenced by the adjacent nitrogen atom. Computational models can be used to calculate the structure and energy of this radical intermediate.

The transition state for the reaction of this radical with an acetylating agent would involve the partial formation of the new C-C bond. The geometry of this transition state would determine the stereochemical outcome of the reaction if a chiral center is formed. Computational modeling can provide insights into the preferred geometry of the transition state, explaining any observed diastereoselectivity or enantioselectivity. researchgate.netmit.edu

For the interconversion of conformational isomers (ring flipping), the transition state would be a high-energy, non-chair conformation of the piperazine ring, such as a boat or twist-boat conformation. The energy difference between the chair ground state and this transition state represents the activation barrier for the process.

Similarly, the transition state for the rotation around the amide bond would involve a geometry where the p-orbitals of the nitrogen, carbon, and oxygen atoms are not fully aligned, leading to a loss of resonance stabilization.

Table 3: Hypothetical Intermediates and Transition States

| Reaction/Process | Key Intermediate(s) | Key Transition State |

| Radical C-H Acylation | α-amino radical at C2 | C-C bond formation between radical and acetyl source |

| Chair-Chair Interconversion | Twist-boat conformation | Half-chair conformation |

| Amide Bond Rotation | N/A | Perpendicular arrangement of acetyl group relative to the N lone pair |

Derivatization and Functionalization Strategies for 1 1 Methylpiperazin 2 Yl Ethan 1 One

Systematic Modifications of the Ethanone (B97240) Side Chain

The ethanone side chain of 1-(1-methylpiperazin-2-yl)ethan-1-one offers a primary site for functionalization, allowing for a range of transformations that can significantly alter the molecule's steric and electronic properties.

Reductions to Corresponding Alcohols

The reduction of the ketone functionality in the ethanone side chain to a secondary alcohol is a fundamental transformation. This is typically achieved using various reducing agents, with the choice of reagent influencing the stereochemical outcome if a chiral center is generated. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For instance, in related piperazine (B1678402) structures, the ketone group can be effectively reduced to a hydroxyl group. While direct literature on the reduction of this compound is not prevalent, the synthesis of analogous compounds such as 2-(piperazin-1-yl)-1-(m-tolyl)ethan-1-ol (B13479408) demonstrates the feasibility of this transformation on similar scaffolds.

An example of a similar transformation is the synthesis of 1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-phenoxypropan-2-ol derivatives, where a hydroxyl group is present on a side chain attached to the piperazine ring. nih.gov Another relevant example is the synthesis of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs, which also features a hydroxyl group on an ethan-1-ol side chain attached to a nitrogen heterocycle. nih.gov

Table 1: Examples of Reduced Piperazine and Piperidine (B6355638) Derivatives

| Compound Name | Starting Material Analogue | Key Transformation |

| 2-(Piperazin-1-yl)-1-(m-tolyl)ethan-1-ol | Piperazinyl ethanone | Ketone reduction |

| 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-phenoxypropan-2-ol | Piperazine derivative | Functionalization to include a hydroxyl group |

| 2-(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol | Piperidine derivative | Functionalization to include a hydroxyl group |

Conversion to Carboxylic Acid Derivatives and Related Amides

The ethanone side chain can be a precursor to carboxylic acid derivatives and amides, which are important functional groups in medicinal chemistry. One potential, though synthetically challenging, route to a carboxylic acid would involve oxidative cleavage. More commonly, the piperazine-2-position can be functionalized with a carboxyl group or its derivatives through different synthetic strategies starting from piperazine-2-carboxylic acid. chemicalbook.comgoogle.comaidic.it

The synthesis of piperazine-2-carboxamides has been explored for the creation of compound libraries for drug discovery. 5z.com These methods often involve the coupling of a piperazine-2-carboxylic acid scaffold with various amines. For example, novel piperidine/piperazine amide derivatives of chromone-2-carboxylic acid have been synthesized, demonstrating the formation of an amide bond with the piperazine nitrogen. acgpubs.org This suggests that if this compound were to be converted to a carboxylic acid at the 2-position of the piperazine ring, it could readily be transformed into a diverse range of amides.

Chain Elongation and Incorporation of Diverse Functional Groups

Elongating the ethanone side chain can introduce new functionalities and alter the spacing between the piperazine core and a terminal group. This can be achieved through various organic reactions. For instance, a Wittig reaction on the ketone could introduce a carbon-carbon double bond, which could then be further functionalized. Aldol (B89426) condensation with another aldehyde or ketone could also extend the carbon chain.

A study on the chain extension of piperazine in ethanol (B145695) describes the synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles, demonstrating the addition of a two-carbon chain with a nitrile group to the piperazine nitrogen. mdpi.comresearchgate.net While this example involves functionalization at the N-4 position, similar principles could be adapted for the C-2 side chain of the target molecule. Alkylation of ketones immobilized on a solid phase via piperazine-derived hydrazone linkers has also been reported, providing a method for introducing alkyl groups alpha to the carbonyl. researchgate.net

Selective Functionalization of the Piperazine Ring System

The piperazine ring itself is a key site for introducing structural diversity. Strategies for its functionalization can be directed at either the carbon or nitrogen atoms.

Regioselective Substitution on Piperazine Carbon Atoms

Direct functionalization of the C-H bonds of the piperazine ring is a powerful strategy for introducing substituents. nih.govencyclopedia.pubmdpi.com This approach avoids the need for pre-functionalized starting materials. encyclopedia.pub While methods for C-H functionalization of other nitrogen heterocycles like pyrrolidines and piperidines are more established, the presence of the second nitrogen in piperazine can complicate these reactions. mdpi.com

Despite the challenges, progress has been made in the direct α-C–H functionalization of piperazines. nih.gov Methods involving α-lithiation trapping, transition-metal-catalyzed C-H functionalizations, and photoredox catalysis have been developed. nih.govmdpi.com For N-Boc protected piperazines, direct C-H lithiation offers a route to functionalization. mdpi.com Palladium-catalyzed asymmetric allylic alkylation has been used for the enantioselective synthesis of piperazin-2-ones and piperazines. nih.gov These methodologies could potentially be adapted for the regioselective substitution on the carbon atoms of this compound, likely at the position alpha to the unprotected nitrogen if the ethanone-bearing nitrogen is considered more sterically hindered or electronically deactivated.

Introduction of Additional Heterocyclic and Aromatic Moieties to the Piperazine Core

The introduction of heterocyclic and aromatic moieties to the piperazine ring is a common strategy in drug design. This is often achieved by N-alkylation or N-arylation reactions. For instance, a series of arylpiperazine derivatives containing a saccharin (B28170) moiety were synthesized through the reaction of a tosylated precursor with various arylpiperazines. mdpi.com Similarly, long-chain arylpiperazine derivatives have been synthesized by reacting appropriate chloroalkyl derivatives with arylpiperazines. nih.gov

The piperazine ring can also be linked to other heterocyclic systems. researchgate.netresearchgate.net For example, N-substitution on the piperazine ring can accommodate various substituted indole (B1671886) rings, which can be connected directly or via a linker. nih.gov The synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) involves the O-alkylation of a phenol-containing piperazine derivative, showcasing the introduction of a functionalized aromatic group. rsc.orgrsc.org These examples highlight the versatility of the piperazine scaffold in accommodating a wide range of aromatic and heterocyclic substituents, which could be applied to the N-4 position of this compound.

Covalent Linkage and Conjugation of this compound

The covalent attachment of small molecules like this compound to larger entities such as polymeric scaffolds or reporter molecules is a key strategy in drug delivery and chemical biology. The structure of this compound offers specific functional groups that can be targeted for derivatization and subsequent conjugation. The primary sites for functionalization are the secondary amine within the piperazine ring and the ketone moiety. These sites allow for a variety of chemical transformations to link the molecule to other structures.

Strategies for Attaching the Compound to Polymeric Scaffolds

The conjugation of this compound to polymeric scaffolds is a promising approach to improve its pharmacokinetic properties for potential therapeutic applications. numberanalytics.comwikipedia.org Polymers such as polyethylene (B3416737) glycol (PEG), N-(2-hydroxypropyl)methacrylamide (HPMA), and poly(lactide-co-glycolide) (PLGA) are commonly used for this purpose. wikipedia.orgnih.gov The attachment can be achieved through different chemical reactions targeting the inherent functional groups of the molecule.

Functionalization via the Secondary Amine:

The secondary amine in the piperazine ring is a primary target for covalent linkage. Strategies to achieve this include:

Amide Bond Formation: The piperazine nitrogen can act as a nucleophile, reacting with activated carboxylic acid groups on a polymer. Common activating agents for the polymer's carboxyl groups include N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable active ester. rsc.org

Reductive Amination: The secondary amine can react with an aldehyde or ketone group present on a modified polymer scaffold. This reaction forms an intermediate iminium ion which is then reduced by a mild reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) to form a stable carbon-nitrogen bond. acs.orgacs.org

Michael Addition: If the polymer is functionalized with an α,β-unsaturated carbonyl group (e.g., a maleimide (B117702) or an acrylate), the secondary amine of the piperazine can undergo a Michael addition reaction to form a stable covalent bond. acs.org

Functionalization via the Ketone Group:

The ketone group on the ethanone moiety provides an alternative handle for conjugation:

Oxime Ligation: The ketone can react with an aminooxy-functionalized polymer to form a stable oxime linkage. This reaction is highly efficient and proceeds under mild conditions. nih.gov

Hydrazone Linkage: A polymer containing a hydrazide group can react with the ketone to form a hydrazone bond. Hydrazone linkages are often of interest as they can be designed to be cleavable under specific pH conditions, such as the acidic environment of endosomes or lysosomes, allowing for controlled release of the conjugated molecule. nih.gov

Below is a table summarizing potential strategies for conjugating this compound to a representative polymeric scaffold, polyethylene glycol (PEG).

| Functional Group on Compound | Functional Group on Polymer (PEG) | Coupling Chemistry | Linkage Formed | Key Reagents/Conditions |

| Secondary Amine (Piperazine) | Carboxylic Acid | Amide Bond Formation | Amide | EDC, NHS |

| Secondary Amine (Piperazine) | Aldehyde | Reductive Amination | Amine | NaBH(OAc)3 |

| Ketone | Aminooxy | Oxime Ligation | Oxime | Mild acidic pH |

| Ketone | Hydrazide | Hydrazone Formation | Hydrazone | Mild acidic pH |

Design of Chemical Probes Incorporating the this compound Structure

Chemical probes are essential tools for studying the biological activity and targets of molecules. A chemical probe based on this compound would require the attachment of a reporter group (e.g., a fluorophore, a biotin (B1667282) tag) or a reactive group for target identification. The design of such probes must consider the structure-activity relationship of the parent compound to ensure that the modification does not abrogate its biological activity.

Probe Design Strategies:

The design of chemical probes can be approached in a modular fashion, typically consisting of three components: the core scaffold (this compound), a linker, and the reporter/reactive group.

Attachment through the Secondary Amine: The secondary amine of the piperazine ring can be acylated with a linker that has a terminal functional group suitable for attaching a reporter molecule. For example, a linker with a terminal carboxylic acid can be coupled to the piperazine, and the other end of the linker, bearing an amine or alkyne, can be used for subsequent "click chemistry" or amide bond formation with a reporter tag.

Modification of the Methyl Group: While synthetically more challenging, the methyl group on the piperazine nitrogen could potentially be replaced with a longer alkyl chain terminating in a functional group suitable for linker attachment. This would require a de novo synthesis of the piperazine derivative.

Functionalization of the Ethanone Moiety: The α-carbon to the ketone could be a site for functionalization, although this might be more likely to interfere with the molecule's biological activity. acs.orgspringernature.com

Types of Probes:

Fluorescent Probes: A fluorophore (e.g., fluorescein, rhodamine, or a BODIPY dye) can be attached to the this compound scaffold. This would allow for the visualization of the molecule's localization within cells or tissues using fluorescence microscopy.

Affinity-Based Probes: A biotin tag can be conjugated to the molecule. This would enable the use of affinity purification techniques, such as streptavidin pull-down assays, to isolate the protein targets of the compound.

Photoaffinity Probes: Incorporation of a photoreactive group (e.g., a benzophenone (B1666685) or an aryl azide) would allow for the formation of a covalent bond between the probe and its biological target upon photoirradiation. This is a powerful technique for target identification.

The following table outlines the components for hypothetical chemical probes based on the this compound scaffold.

| Probe Type | Core Scaffold | Linker | Reporter/Reactive Group | Potential Application |

| Fluorescent Probe | This compound | Alkyl or PEG chain | Fluorescein, Rhodamine | Cellular imaging, localization studies |

| Affinity Probe | This compound | Alkyl or PEG chain | Biotin | Target identification, pull-down assays |

| Photoaffinity Probe | This compound | Alkyl chain | Benzophenone, Aryl azide | Covalent labeling of target proteins |

The successful design and synthesis of such probes would be instrumental in elucidating the mechanism of action and biological targets of this compound.

Computational Chemistry and Theoretical Investigations of 1 1 Methylpiperazin 2 Yl Ethan 1 One

Quantum Chemical Characterization of Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometry, stability, and electronic characteristics, offering a lens into the molecule's behavior at the atomic level.

Conformational Analysis and Energy Minimization Studies

The three-dimensional structure of 1-(1-Methylpiperazin-2-YL)ethan-1-one is dictated by the conformational preferences of its piperazine (B1678402) ring and the orientation of its substituents. The piperazine ring typically adopts a stable chair conformation to minimize steric and torsional strain. For 2-substituted piperazines, particularly those with N-acyl groups, computational studies have shown a preference for the substituent to occupy an axial position. nih.govnih.gov This preference is often attributed to the minimization of pseudoallylic strain that arises from the partial double-bond character of the amide C-N bond. nih.gov Therefore, it is predicted that the acetyl group in this compound will preferentially adopt an axial orientation in the lowest energy conformer.

Energy minimization studies are crucial for identifying the most stable geometric arrangement of the atoms. These calculations also allow for the prediction of key physicochemical properties that are important in medicinal chemistry. While specific data for the target molecule is scarce, values for structurally related compounds provide a reasonable estimation of its properties.

Table 1: Predicted Physicochemical Properties for this compound and Related Compounds Data for related compounds are used to estimate the properties of the target molecule.

| Property | Predicted Value/Range | Significance |

| Topological Polar Surface Area (TPSA) | 20-40 Ų | TPSA is correlated with a molecule's ability to permeate cell membranes and is a key parameter in predicting oral bioavailability. researchgate.net |

| LogP (Octanol-Water Partition Coefficient) | 0.5 - 1.5 | LogP is a measure of a molecule's lipophilicity, which influences its solubility, absorption, and distribution in biological systems. researchgate.net |

| Hydrogen Bond Acceptors | 3 (2 Nitrogens, 1 Oxygen) | The number of hydrogen bond acceptors affects a molecule's solubility in protic solvents and its potential to interact with biological targets. youtube.com |

| Hydrogen Bond Donors | 0 | The absence of hydrogen bond donors limits certain types of intermolecular interactions. youtube.com |

| Rotatable Bonds | 1-2 | The number of rotatable bonds is an indicator of molecular flexibility, which can impact binding affinity to a receptor. youtube.com |

Electronic Structure Analysis: Frontier Molecular Orbitals and Charge Distribution

The electronic behavior of a molecule, particularly its reactivity, is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.mewikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). fiveable.me

For this compound, the HOMO is expected to be localized primarily on the lone pair electrons of the two nitrogen atoms within the piperazine ring, as these are the most electron-rich and highest-energy occupied orbitals. The LUMO is predicted to be the π* (pi-antibonding) orbital of the carbonyl (C=O) group, which is the most electron-deficient site and thus the most likely to accept electrons in a nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. The charge distribution, often visualized with a molecular electrostatic potential (MEP) map, would show a region of negative potential around the carbonyl oxygen and the nitrogen atoms, indicating sites susceptible to electrophilic attack. Conversely, a region of positive potential would be found around the carbonyl carbon, marking it as a site for nucleophilic attack.

Table 2: Representative Frontier Orbital Energies for Heterocyclic Ketones from DFT Calculations Values are illustrative and based on calculations for similar molecular structures.

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| N-Acyl Piperidine (B6355638) | -6.5 to -7.5 | -0.5 to 0.5 | 6.0 - 8.0 |

| Simple Heterocyclic Ketone | -6.0 to -7.0 | -1.0 to 0.0 | 5.0 - 7.0 |

| Substituted Piperazinone | -6.2 to -7.2 | -0.8 to 0.2 | 5.4 - 7.4 |

Mechanistic Studies of Reactions Involving this compound

Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions, mapping out the energetic landscape that connects reactants to products.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Activation Barriers

Density Functional Theory (DFT) is a widely used computational method for studying the mechanisms of organic reactions due to its favorable balance of accuracy and computational cost. researchgate.netrsc.orgrsc.orgmdpi.com By applying DFT, one can model the reaction pathway of this compound with various reagents. For example, the mechanism of a nucleophilic addition to the carbonyl group can be elucidated by calculating the energies of the reactants, the transition state (the highest energy point on the reaction pathway), and the final product.

The difference in energy between the reactants and the transition state is the activation barrier (activation energy). A lower activation barrier corresponds to a faster reaction rate. DFT calculations would allow for the comparison of different potential reaction pathways to determine the most favorable one. For instance, one could compare the activation barriers for reactions occurring at the carbonyl carbon versus N-alkylation at the N4-position of the piperazine ring. rsc.org

Computational Prediction of Reaction Selectivity and Stereoselectivity

When a molecule has multiple reactive sites or can form multiple stereoisomeric products, computational methods can predict the selectivity of a reaction.

Regioselectivity: this compound has several potential sites for electrophilic attack, including the two nitrogen atoms. DFT calculations can determine which nitrogen is more nucleophilic by modeling the reaction with an electrophile at both positions. The pathway with the lower activation energy would indicate the preferred site of reaction, thus predicting the regioselectivity.

Stereoselectivity: The reduction of the ketone group in this compound leads to the formation of a new stereocenter, resulting in two possible diastereomeric alcohol products. The stereochemical outcome of such a reduction is often governed by the direction of nucleophilic attack (e.g., by a hydride reagent). wikipedia.orgnih.govnih.gov Computational modeling of the transition states for attack from either face of the carbonyl plane can predict the major product. morressier.com The transition state with the lower calculated energy corresponds to the favored diastereomer, allowing for the prediction of stereoselectivity. libretexts.org

Molecular Modeling of Intermolecular Interactions and Self-Assembly

The bulk properties and behavior of a compound are determined by the interactions between its individual molecules. Molecular modeling techniques, such as molecular dynamics (MD) simulations, can be used to study these intermolecular forces. nih.govnih.gov

MD simulations can model a system containing many molecules of this compound over time, providing insights into their spatial arrangement and dynamic behavior in the liquid or solid state. nih.gov Such simulations can help understand how these molecules might pack in a crystal lattice or aggregate in solution, which are forms of self-assembly driven by the optimization of intermolecular interactions. These computational studies are invaluable for predicting properties like solubility and for understanding the initial stages of crystallization. worldscientific.comresearchgate.netnih.gov

Hydrogen Bonding Networks and Crystal Packing Analysis

The solid-state structure and crystal packing of a molecule are governed by its intermolecular interactions, primarily hydrogen bonds and van der Waals forces. For this compound, these interactions dictate how individual molecules arrange themselves into a stable crystal lattice.

Molecular Conformation and Potential Hydrogen Bonds: The piperazine ring typically adopts a thermodynamically favored chair conformation. ed.ac.uknih.govresearchgate.net In this compound, the substituents—a methyl group at the N1 position and an acetyl group at the C2 position—can exist in either axial or equatorial positions, leading to different conformers. Computational energy minimization would be required to determine the most stable conformation.

The molecule possesses key functional groups capable of participating in hydrogen bonding:

Hydrogen Bond Donor: The secondary amine (N-H) within the piperazine ring is a potent hydrogen bond donor.

Hydrogen Bond Acceptors: The carbonyl oxygen of the acetyl group and the tertiary nitrogen (N1) are potential hydrogen bond acceptors.

Based on studies of similar piperazine structures, it is highly probable that the dominant interaction in the crystal lattice of this compound would be N-H···O=C hydrogen bonds, forming chains or more complex networks. researchgate.net The unsubstituted piperazine molecule, for instance, forms extensive N-H···N hydrogen-bonded chains that link to form sheets. ed.ac.uk In substituted piperazines, the nature of the hydrogen-bonding motif can change. For example, in 1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone, molecules are linked into chains by O-H···O hydrogen bonds. researchgate.net For the title compound, intermolecular N-H···N bonds are also possible, creating a variety of potential supramolecular synthons.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Piperazine Structures |

| Hydrogen Bond | N-H | O=C | 2.8 - 3.2 | High (Primary interaction for acetyl piperazines) |

| Hydrogen Bond | N-H | N (tertiary) | 2.9 - 3.3 | High (Primary interaction in parent piperazine) |

| van der Waals | C-H | H-C | > 2.4 | High (Contributes to overall packing efficiency) |

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent environment can significantly influence the conformational preferences and reactivity of a solute molecule. For this compound, these effects are primarily driven by the molecule's polarity and its ability to form hydrogen bonds with solvent molecules.

Conformational Changes: Computational studies on similar molecules, like 1,4-diformylpiperazine, have shown that the stability of different conformers is dependent on the polarity of the solvent. worldscientific.comresearchgate.net Generally, more polar solvents tend to stabilize conformers with larger dipole moments. The piperazine ring is flexible and can exist in various conformations, including chair, boat, and twist-boat forms. While the chair form is typically the most stable, the energy difference between conformers can be small, and interactions with solvent molecules can shift this equilibrium. Molecular dynamics (MD) simulations in explicit solvent models (e.g., water, ethanol (B145695), DMSO) can be used to study these dynamic conformational changes and determine the predominant solution-phase structure. nih.gov

Reactivity and Protonation State: Solvent has a profound effect on the reactivity of this compound by influencing its protonation state. The molecule has two nitrogen atoms with different basicities. The pKa values, which are highly dependent on the solvent, determine the degree of protonation at a given pH. uregina.ca

In protic solvents like water or methanol, the solvent can act as both a hydrogen bond donor and acceptor, stabilizing charged (protonated) species. This would affect the nucleophilicity of the nitrogen atoms.

In aprotic solvents like acetonitrile (B52724) or THF, the solvation of charged species is less effective, which can alter reaction pathways and rates compared to protic environments.

Theoretical calculations using continuum solvation models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules can predict how the solvent modulates the molecule's electronic properties, such as its molecular electrostatic potential (MEP) map, thereby identifying the most likely sites for electrophilic or nucleophilic attack. nanobioletters.com

In Silico Approaches for Rational Design of this compound Derivatives

In silico techniques are indispensable for the rational design of new molecules with desired properties, saving significant time and resources compared to traditional trial-and-error synthesis. The this compound scaffold can be systematically modified in silico to optimize for properties like biological activity, stability, or reactivity.

Predictive Modeling of Reactivity and Stability

Predictive modeling aims to establish a quantitative relationship between a molecule's structure and its properties. This is commonly achieved through methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies.

DFT for Reactivity Prediction: DFT calculations can provide deep insights into the electronic structure of the molecule, which is fundamental to its reactivity. nanobioletters.com Key descriptors include:

Frontier Molecular Orbitals (HOMO/LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) relates to the ability to donate electrons (nucleophilicity), while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map visually identifies the electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions of a molecule, predicting sites for non-covalent interactions and chemical reactions. nanobioletters.com

Fukui Functions: These functions provide a more quantitative measure of the reactivity at each atomic site for nucleophilic, electrophilic, or radical attack. nih.gov

QSAR for Property Prediction: QSAR models are statistical models that correlate chemical structure with a specific property, such as biological activity or chemical stability. nih.govopenpharmaceuticalsciencesjournal.com To design derivatives of this compound, a library of virtual analogs would be created by adding various substituents. For each analog, a set of molecular descriptors would be calculated. These descriptors, which can be electronic, steric, topological, or thermodynamic, are then used to build a mathematical model that predicts the desired property. mdpi.comnih.gov

| Descriptor Class | Example Descriptors | Information Provided |

| Electronic | HOMO/LUMO Energy, Dipole Moment, Partial Charges | Reactivity, Polarity, Interaction Sites |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Size, Shape, Fit into a Binding Site |

| Topological | Molecular Connectivity Indices, Polar Surface Area (PSA) | Molecular branching, H-bonding potential |

| Thermodynamic | Solvation Energy, Heat of Formation | Stability in different environments |

Virtual Screening and Structure-Based Design Principles

When the goal is to design derivatives that interact with a specific biological target (e.g., an enzyme or receptor), virtual screening and structure-based design are the leading computational strategies.

Virtual Screening: Virtual screening involves the computational filtering of large chemical libraries to identify molecules that are likely to bind to a biological target. nih.govbiorxiv.orgbiorxiv.org Starting with the this compound core, a combinatorial library of derivatives can be generated in silico. This library is then docked into the 3D structure of the target protein.

The process typically involves a hierarchical workflow:

High-Throughput Virtual Screening (HTVS): The entire library is rapidly docked using fast but less accurate methods.

Filtering: The initial hits are filtered based on docking scores, drug-likeness criteria (e.g., Lipinski's Rule of Five), and predicted ADME (Absorption, Distribution, Metabolism, Excretion) properties. nih.gov

Refined Docking: The reduced set of promising candidates is re-docked using more accurate and computationally intensive methods (e.g., Standard Precision or Extra Precision docking).

Visual Inspection and Selection: The top-ranked poses are visually inspected to ensure key interactions (like hydrogen bonds and hydrophobic contacts) with the target's active site are formed. nih.gov

Structure-Based Design: This approach uses the 3D structural information of the target-ligand complex to guide the design of more potent and selective molecules. After an initial docking of this compound, the predicted binding mode is analyzed to identify opportunities for improvement. acs.org For example, if an unoccupied hydrophobic pocket is near the acetyl group, derivatives could be designed with lipophilic extensions to fill that pocket, thereby increasing binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations are often used as a final validation step in structure-based design. nih.govresearchgate.net By simulating the movement of the protein-ligand complex over time (typically nanoseconds to microseconds), MD can:

Assess the stability of the predicted binding pose from docking.

Provide a more accurate estimation of the binding free energy (e.g., using MM/PBSA or MM/GBSA methods). nih.gov

Reveal important dynamic interactions and conformational changes that are not captured by static docking. researchgate.net

Through these integrated computational approaches, new derivatives of this compound can be rationally designed and prioritized for synthesis and experimental testing, dramatically accelerating the discovery process.

Advanced Analytical and Spectroscopic Characterization Methodologies in the Research of 1 1 Methylpiperazin 2 Yl Ethan 1 One

Comprehensive Spectroscopic Techniques for Structural Elucidation

The unambiguous determination of the chemical structure of 1-(1-Methylpiperazin-2-yl)ethan-1-one, with the molecular formula C7H14N2O, relies on the synergistic use of several high-resolution spectroscopic methods. Each technique provides unique and complementary information, which, when combined, allows for a complete and confident structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, a combination of one-dimensional (1H and 13C) and two-dimensional (e.g., COSY, HSQC) NMR experiments would provide a detailed map of the proton and carbon environments and their connectivity.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for each unique proton in the molecule. The methyl group of the ethanone (B97240) moiety would likely appear as a singlet, while the protons on the piperazine (B1678402) ring and the N-methyl group would exhibit characteristic chemical shifts and coupling patterns. For instance, in related N-methylpiperazine chalcones, the N-CH₃ protons present as a singlet around 2.36 ppm, and the N-CH₂ protons of the piperazine ring resonate as triplets around 3.42 and 2.57 ppm. mdpi.com The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (e.g., doublets, triplets, multiplets) would provide information about neighboring protons.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum would show a distinct signal for each unique carbon atom. The carbonyl carbon of the ketone functional group would be expected to appear significantly downfield. For comparison, in similar chalcone (B49325) structures containing a methylpiperazine moiety, the carbonyl carbon (C=O) signal is observed around 187 ppm. mdpi.com The carbons of the piperazine ring and the N-methyl and acetyl methyl groups would resonate at higher field strengths.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are crucial for assembling the molecular framework. COSY experiments would establish the connectivity between adjacent protons (H-H correlations), while HSQC would correlate each proton with its directly attached carbon atom (C-H correlation). This information is vital for unambiguously assigning the signals of the piperazine ring protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical ranges for similar functional groups and structures. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~190-205 |

| CH₃ (acetyl) | ~2.1-2.4 | ~25-30 |

| N-CH₃ | ~2.2-2.5 | ~45-50 |

| Piperazine Ring CH | ~2.5-3.5 | ~50-60 |

| Piperazine Ring CH₂ | ~2.5-3.5 | ~50-60 |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C7H14N2O), HRMS would provide a highly accurate mass measurement, confirming this elemental composition. For example, HRMS analysis of related N-methyl-piperazine chalcones has been used to confirm their calculated molecular formulas with high precision. mdpi.com

Tandem Mass Spectrometry (MS/MS) provides further structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify key structural motifs. For this compound, characteristic fragmentation would likely involve cleavage of the acetyl group and fragmentation of the piperazine ring.

Table 2: HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₇H₁₄N₂O |

| Molecular Weight (Nominal) | 142 |

| Exact Mass (Calculated) | 142.1106 |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone, typically found in the region of 1650-1750 cm⁻¹. In similar piperazine-containing compounds, this C=O stretching vibration is observed around 1650 cm⁻¹. mdpi.com Other characteristic bands would include C-H stretching vibrations from the methyl and piperazine ring methylene (B1212753) groups (around 2800-3000 cm⁻¹) and C-N stretching vibrations.

Raman Spectroscopy: Raman spectroscopy, which detects changes in polarizability during molecular vibrations, would also be useful for characterizing this compound. nih.gov While the C=O stretch is often weaker in Raman than in IR, the spectrum would provide valuable information about the hydrocarbon backbone of the molecule. The combination of IR and Raman spectra provides a more complete vibrational profile of the compound. nih.gov

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | ~1715 | Strong |

| C-H (Aliphatic) | ~2850-2960 | Medium-Strong |

| C-N | ~1000-1250 | Medium |

X-ray crystallography provides the most definitive structural information for crystalline solids by mapping the electron density of the atoms in three-dimensional space. If a suitable single crystal of this compound or a salt thereof can be obtained, this technique would confirm the connectivity of all atoms and provide precise bond lengths, bond angles, and torsional angles. It would also reveal the conformation of the piperazine ring (e.g., chair, boat) in the solid state and the packing of the molecules in the crystal lattice. The crystal structures of many piperazine derivatives have been reported, often showing the piperazine ring in a chair conformation. nih.govresearchgate.net

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for determining the purity of a synthesized compound and for separating it from any starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. A reverse-phase HPLC method would likely be employed for the analysis of this compound. In such a method, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.com

By developing a suitable HPLC method, the purity of a sample of this compound can be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. This method can also be used for quantitative analysis by creating a calibration curve with standards of known concentration. Furthermore, HPLC is capable of separating isomers, which would be crucial if chiral synthesis or separation of enantiomers of this compound were pursued.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. For a molecule like this compound, which may have limited volatility, derivatization is a common strategy to enable or improve GC analysis. This process involves chemically modifying the compound to increase its volatility and thermal stability.

Detailed research findings indicate that related piperazine compounds can be effectively analyzed using GC. researchgate.net For instance, a simple GC method was developed for the quantitative determination of piperazine, 1-methyl piperazine, and 1-ethyl piperazine in pharmaceutical drug substances. The separation was achieved on a DB-17 column with helium as the carrier gas. researchgate.net While specific derivatization methods for this compound are not extensively documented in publicly available literature, common derivatization agents for amines and ketones include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). These reagents would react with any active hydrogens or the ketone group to produce more volatile and less polar derivatives suitable for GC analysis.

The GC method parameters for a hypothetical volatile derivative of this compound could be optimized as follows:

| Parameter | Value |

| Column | DB-17 (30 m x 0.53 mm, 1 µm film thickness) |

| Injector Temperature | 250°C |

| Detector Temperature | 260°C (FID) |

| Carrier Gas | Helium |

| Flow Rate | 2 mL/min |

| Oven Program | 150°C (hold 10 min), then 35°C/min to 260°C (hold 2 min) |

This table is interactive. You can sort and filter the data.

Chiral Chromatography for Enantiomeric Purity Determination

The structure of this compound contains a chiral center at the C2 position of the piperazine ring, meaning it can exist as two enantiomers. As the pharmacological and toxicological profiles of enantiomers can differ significantly, determining the enantiomeric purity is crucial. nih.gov Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), is the most widely used method for this purpose. nih.gov

The selection of the appropriate CSP is critical for achieving enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of chiral compounds. nih.gov For the separation of piperazine-containing enantiomers, columns like Chiralpak® IA and Chiralpak® ID have been successfully employed. nih.gov The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as ethanol (B145695) or isopropanol, is optimized to achieve the best resolution. nih.gov

A representative chiral HPLC method for determining the enantiomeric purity of this compound might involve the following conditions:

| Parameter | Condition |

| Column | Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane/Ethanol (85:15, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25°C |

This table is interactive. You can sort and filter the data.

Advanced Hyphenated Techniques for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of this compound in complex matrices, such as reaction mixtures or biological samples, hyphenated techniques that couple the separation power of chromatography with the detection specificity of mass spectrometry are indispensable.

LC-MS is particularly well-suited for this compound due to its polarity. A rapid, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be developed for quantification. nih.gov Protein precipitation is a common sample preparation technique for plasma samples. nih.gov The chromatographic separation is typically achieved on a C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate). nih.gov Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source, which is ideal for polar and ionizable compounds. nih.govnih.gov

GC-MS can also be employed, especially after derivatization to increase volatility. mdpi.com GC-MS provides excellent chromatographic resolution and highly specific detection based on the mass-to-charge ratio of the compound and its fragments. nih.gov Electron ionization (EI) is a common ionization technique in GC-MS, which generates a reproducible fragmentation pattern that can be used for structural elucidation and library matching. mdpi.com

A comparison of typical parameters for LC-MS/MS and GC-MS analysis is presented below:

| Technique | Parameter | Value/Condition |

| LC-MS/MS | Column | C18 (e.g., 100 mm x 2.1 mm, 1.9 µm) |

| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile | |

| Ionization | Electrospray Ionization (ESI), Positive Mode | |

| Detection | Multiple Reaction Monitoring (MRM) | |

| GC-MS | Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium | |

| Ionization | Electron Ionization (EI), 70 eV | |

| Detection | Full Scan or Selected Ion Monitoring (SIM) |

This table is interactive. You can sort and filter the data.

Online Spectroscopic Detection in Reaction Monitoring and Process Control

In the synthesis of this compound, real-time monitoring of reaction progress is crucial for process optimization and control. Online spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, provide continuous data on the concentration of reactants, intermediates, and products without the need for sampling and offline analysis. researchgate.netmdpi.com

These Process Analytical Technology (PAT) tools offer a deeper understanding of reaction kinetics and mechanisms. mdpi.com For instance, an in-line FTIR probe can be inserted directly into the reaction vessel to monitor the disappearance of reactant-specific vibrational bands and the appearance of product-specific bands. This allows for the precise determination of reaction endpoints and can help identify the formation of any unwanted byproducts. researchgate.net Raman spectroscopy is another powerful tool for online monitoring, as it is often less sensitive to interference from the reaction solvent. mdpi.com

1 1 Methylpiperazin 2 Yl Ethan 1 One As a Versatile Synthetic Building Block

Utilization in the Construction of Complex Heterocyclic Systems

The inherent functionalities of the 1-(1-methylpiperazin-2-yl)ethan-1-one scaffold make it an adept participant in reactions designed to build elaborate heterocyclic frameworks. The interplay between the ketone's reactivity and the piperazine (B1678402) ring's conformational and electronic properties allows for its strategic incorporation into fused and polycyclic systems.

Annulation, the process of building a new ring onto a pre-existing one, is a powerful strategy for synthesizing fused heterocyclic systems. The this compound structure is well-suited for such transformations. The ketone can undergo condensation with a variety of bifunctional reagents, leading to the formation of a new ring fused to the piperazine core.

For instance, transition-metal-catalyzed "cut-and-sew" reactions, which involve the activation and cleavage of C-C bonds in cyclic ketones, have emerged as a potent method for creating fused rings. nih.govacs.org While specific examples using this compound are not extensively documented, the principle can be applied. The reaction of the ethanone (B97240) moiety with reagents containing tethered unsaturated units could, under appropriate catalytic conditions, lead to novel fused piperazine derivatives. Similarly, strategies involving radical-mediated ring expansion of cyclic alcohols, derived from the ketone, could provide access to unique benzo-fused ketones. nii.ac.jp These methods highlight the potential for developing new annulation protocols that leverage the reactivity of the ethanone group to construct complex, fused systems that are otherwise difficult to access. chemrxiv.orgnih.gov

Table 1: Potential Annulation Strategies for Fused Ring Synthesis

| Reaction Type | Reagent/Catalyst | Potential Fused Product |

|---|---|---|

| Pictet-Spengler Reaction | Tryptamine, Acid Catalyst | β-carboline fused to piperazine |

| Friedländer Annulation | 2-Aminobenzaldehyde | Quinoline fused to piperazine |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound | Pyrrole fused to piperazine |

| Gewald Reaction | α-cyano ester, Sulfur | Thiophene fused to piperazine |

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, are highly valued for their efficiency and atom economy. beilstein-journals.org The piperazine-ethanone scaffold is an excellent candidate for MCRs, particularly isocyanide-based multicomponent reactions (IMCRs), which are known for their ability to generate a wide variety of heterocyclic structures. cornell.edu

The ketone function of this compound can readily participate in reactions like the Ugi four-component reaction (Ugi-4CR). beilstein-journals.org In a typical Ugi reaction, a ketone, an amine, a carboxylic acid, and an isocyanide combine to form an α-acylamino amide. By utilizing the inherent ketone of the scaffold, and potentially a bifunctional reagent that incorporates the amine or carboxylic acid component, complex structures can be assembled efficiently. For example, an intramolecular Ugi reaction could lead to the formation of novel diketopiperazine analogues. nih.gov The versatility of MCRs allows for the rapid construction of diverse chemical libraries based on the piperazine-ethanone core, making it a powerful tool in drug discovery. beilstein-journals.orgnih.gov

Application in Divergent Synthesis and Chemical Library Generation

Divergent synthesis is a strategy that enables the creation of a wide range of structurally distinct compounds from a common intermediate. nih.govresearchgate.net The this compound molecule, with its multiple reactive sites, is an ideal starting point for such synthetic endeavors, facilitating the generation of diverse chemical libraries for high-throughput screening.

The generation of compound libraries is a cornerstone of modern drug discovery. The this compound scaffold provides a robust foundation for creating such libraries. The secondary amine at the N4 position can be functionalized through various reactions like acylation, alkylation, and reductive amination, while the ketone group can be transformed into a wide range of other functionalities, including alcohols, imines, and hydrazones. nih.govevitachem.com

This dual reactivity allows for a combinatorial approach where different substituents can be introduced at both positions. For example, a library could be generated by reacting the N4-amine with a set of carboxylic acids to form amides, followed by the reaction of the ketone with a series of hydroxylamines to form oximes. This divergent approach can rapidly produce a large number of unique compounds, each with a distinct substitution pattern, from a single, common core structure. nih.gov Such libraries are invaluable for exploring structure-activity relationships (SAR) and identifying new bioactive molecules. nih.gov

Table 2: Example of a Divergent Synthesis Scheme for Library Generation

| Scaffold Position | Reaction Type | Example Reagents | Resulting Functional Group |

|---|---|---|---|

| N4-Amine | Acylation | Acetyl chloride, Benzoyl chloride | N-Acetyl, N-Benzoyl |

| N4-Amine | Reductive Amination | Acetone, Benzaldehyde | N-Isopropyl, N-Benzyl |

| C=O (Ketone) | Reduction | Sodium borohydride (B1222165) | Secondary Alcohol |

| C=O (Ketone) | Wittig Reaction | Methyltriphenylphosphonium bromide | Exocyclic Methylene (B1212753) |

| C=O (Ketone) | Knoevenagel Condensation | Malononitrile, Base | Dicyanomethylene |

High-throughput synthesis (HTS) methodologies are designed to accelerate the process of compound library generation. The robust reactivity of the this compound core is amenable to automated and parallel synthesis techniques. Solid-phase synthesis, for example, could be employed by immobilizing the scaffold onto a resin via one of its functional groups. This would allow for sequential reactions to be carried out with easy purification, as excess reagents and byproducts can be simply washed away.

Furthermore, the types of reactions suitable for modifying the scaffold—such as amide couplings and reductive aminations—are often high-yielding and procedurally simple, making them ideal for automation. nih.gov The use of multicomponent reactions, as discussed previously, is also a key strategy in HTS, as it maximizes molecular complexity in a single, efficient step. researchgate.net By leveraging these methodologies, large and diverse libraries based on the piperazine-ethanone framework can be synthesized in a time- and resource-efficient manner.

Precursor for Advanced Organic Materials and Functional Molecules

Beyond its applications in medicinal chemistry, the unique structural and electronic properties of this compound and its derivatives make it a promising precursor for the development of advanced organic materials and functional molecules. The parent compound, 1-methylpiperazine (B117243), is known for its use as a building block in materials science and as a corrosion inhibitor. chemicalbook.com

The incorporation of the piperazine-ethanone scaffold into polymer backbones could lead to materials with tailored properties. For example, the basic nitrogen atoms could impart pH-responsiveness or metal-chelating capabilities, making them suitable for applications in sensors, smart gels, or separation media. The ability of piperazine derivatives to act as ligands for metal complexes also opens up possibilities in catalysis and the development of metal-organic frameworks (MOFs). rsc.org

Furthermore, the scaffold can be incorporated into larger, functional molecules. For instance, piperazine moieties are often found in positron emission tomography (PET) imaging agents and other molecular probes due to their favorable pharmacokinetic properties and ability to be readily labeled. The ethanone group provides a convenient handle for conjugating the molecule to other functional units, such as fluorophores or targeting ligands, to create sophisticated tools for chemical biology and materials science. The thermostability of related heterocyclic systems suggests that derivatives could find use in the field of functional organic materials. beilstein-journals.org

Table 3: Potential Applications in Materials and Functional Molecules

| Application Area | Rationale for Use | Potential Functionality |

|---|---|---|

| Polymer Science | Incorporation into polymer chains | pH-responsive materials, metal-chelating resins |

| Catalysis | Formation of metal complexes | Ligand for homogeneous or heterogeneous catalysts |

| Molecular Imaging | Favorable pharmacokinetics | Precursor for PET or fluorescent probes |

| Corrosion Inhibition | Amine functionality adsorbs on metal surfaces | Component in anti-corrosion coatings |

| Organic Electronics | Potential for charge-transport properties | Building block for conductive polymers or small molecules |

Incorporation into Polymeric Architectures for Specific Material Properties

A thorough search of scientific literature reveals no specific studies on the incorporation of this compound into polymeric architectures. While piperazine and its derivatives are known to be used in the synthesis of polymers with tailored properties, research explicitly detailing the use of this particular compound as a monomer or a functional side group is not available. Therefore, no data on the resulting material properties can be presented.

Role in the Development of Supramolecular Assemblies

Similarly, there is a lack of published research on the role of this compound in the development of supramolecular assemblies. The formation of such assemblies relies on specific non-covalent interactions, such as hydrogen bonding and metal coordination. Although the structure of this compound contains potential sites for these interactions, no studies have been found that investigate its self-assembly or its use as a building block in constructing larger, organized supramolecular structures.

Q & A

Basic: What synthetic routes are recommended for synthesizing 1-(1-Methylpiperazin-2-YL)ethan-1-one, and how can reaction conditions be optimized?

Methodological Answer:

A common approach involves nucleophilic acyl substitution. For example, reacting 1-methylpiperazine with chloroacetyl chloride in anhydrous dichloromethane at low temperatures (273 K) under inert conditions. Triethylamine is typically added to scavenge HCl, improving yield. Post-reaction, the mixture is washed with water, dried over anhydrous Na₂SO₄, and concentrated. Crystallization from a suitable solvent (e.g., CH₂Cl₂/hexane) enhances purity . Optimization includes adjusting stoichiometry, reaction time (2–4 hours), and temperature control to minimize side reactions like over-alkylation.

Advanced: How can researchers address discrepancies between theoretical and observed spectroscopic data (e.g., NMR, MS) for this compound?

Methodological Answer:

Discrepancies often arise from impurities, tautomerism, or solvent effects. To resolve:

- NMR: Compare experimental and spectra with computed values (DFT calculations). Use 2D techniques like HSQC and HMBC to confirm connectivity (e.g., correlations between methylpiperazine protons and carbonyl carbons) .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula. Isotopic patterns help distinguish fragmentation pathways.

- Purity Checks: Employ HPLC or TLC to rule out contaminants.

Basic: What crystallographic techniques are suitable for determining the molecular structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELX programs (e.g., SHELXD for structure solution, SHELXL for refinement). Key steps:

- Grow crystals via slow evaporation (e.g., from ethanol).

- Collect data at low temperatures (113 K) to reduce thermal motion.

- Refine with riding models for H-atoms and anisotropic displacement parameters for non-H atoms. Address twinning or disorder using SHELXL’s TWIN/BASF commands .

Advanced: What strategies mitigate challenges in isolating this compound due to hygroscopicity or reactivity?

Methodological Answer:

- Hygroscopicity: Store under nitrogen/argon in sealed containers with desiccants (e.g., molecular sieves). Use anhydrous solvents during synthesis .